2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)-
Description
The compound 2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)- is a substituted oxazolidinone derivative characterized by:
Oxazolidinones are heterocyclic compounds with a five-membered ring containing both oxygen and nitrogen. They are widely studied for pharmaceutical applications, including antimicrobial and anti-inflammatory agents, due to their ability to inhibit bacterial protein synthesis and modulate biological pathways .
Properties
CAS No. |
43148-98-7 |
|---|---|
Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
2-[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl]acetic acid |
InChI |
InChI=1S/C15H15NO5/c1-2-7-20-10-13-9-16(15(19)21-13)12-5-3-11(4-6-12)8-14(17)18/h1,3-6,13H,7-10H2,(H,17,18) |
InChI Key |
SBQMWXMHHZYIMI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- N-aryl carbamates bearing the 4-carboxymethylphenyl group.
- Propargyl derivatives (e.g., propargyloxymethyl substituents) to introduce the 2-propynyloxymethyl group.
- Epichlorohydrin or epoxides as ring-closing agents.
- Bases such as lithium hydroxide or potassium tert-butoxide to promote cyclization.
Representative Synthetic Route
A typical synthetic sequence involves:
Preparation of N-aryl carbamate intermediate : The 4-carboxymethylphenyl moiety is introduced via functionalized aryl carbamates.
Reaction with (R)- or (S)-epichlorohydrin : The epoxide ring opening by the carbamate nitrogen under basic conditions leads to the formation of the oxazolidinone ring with the 5-substituent derived from the epichlorohydrin.
Introduction of the 2-propynyloxymethyl substituent : This can be achieved by using propargyl alcohol derivatives or by alkylation of the oxazolidinone ring with propargyl halides.
Cyclization and purification : The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or mild heating, with bases like lithium hydroxide providing optimal yields.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate formation | N-aryl amine + phosgene substitute | THF, Acetonitrile | Ambient to reflux | Moderate | Use of safer phosgene substitutes |
| Epoxide ring opening | (R)- or (S)-epichlorohydrin + base (LiOH) | DMSO, DMF | Room temperature | 40-62 | LiOH best base, reaction time varies |
| Alkylation with propargyl halide | Propargyl bromide or chloride + base | DMF, THF | Ambient to reflux | Moderate | Introduces 2-propynyloxymethyl group |
| Cyclization and purification | Catalyst (e.g., potassium tert-butoxide) | THF, Sulfolane | 0-50 °C | >70 | Catalyst choice affects yield and purity |
These conditions are adapted from literature on similar oxazolidinone derivatives and optimized for the specific substituents present in the target compound.
Catalytic and Green Chemistry Considerations
Borane reduction and catalyst-mediated cyclization : For related oxazolidinones, borane reagents (e.g., borane-tetrahydrofuran complex) reduce N-Boc-protected amino acids to amino alcohols, which then cyclize under mild base catalysis (potassium or sodium tert-butoxide) to form the oxazolidinone ring.
Avoidance of hazardous reagents : Modern methods avoid toxic reagents like lithium aluminum hydride or carbon disulfide, favoring safer borane reagents and catalytic systems that enable industrial scalability and green chemistry compliance.
Gold(I)-catalyzed rearrangements : For alkynyl-substituted oxazolidinones, gold(I) complexes catalyze rearrangements under mild conditions, providing high yields and functional group tolerance.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Borane reduction + base cyclization | N-Boc amino acid, BH3-THF, potassium tert-butoxide | Mild, high purity, scalable | Requires careful handling of borane |
| Pd-catalyzed oxidative carbonylation | Pd catalyst, CO or CO2, amino alcohols | Efficient, direct carbonylation | Requires metal catalyst, CO handling |
| Epoxide ring opening with carbamates | Epichlorohydrin, LiOH or bases, DMF/DMSO | Moderate to good yields, mild conditions | Longer reaction times, solvent removal |
| Gold(I)-catalyzed rearrangement | Au(I) complex, alkynylamines | High yield, mild conditions | Catalyst cost |
| Halomethyloxirane + amine + carbonate | Halomethyloxirane, primary amine, K2CO3, base | High yields, simple reagents | Limited substrate scope |
Research Findings and Optimization Notes
Base selection critically affects yield : Lithium hydroxide outperforms potassium tert-butoxide and DBU in epoxide ring-opening steps for oxazolidinone formation.
Solvent effects : Polar aprotic solvents like DMSO and DMF facilitate better yields and cleaner reactions compared to acetonitrile or THF in some cases.
Reaction temperature : Mild temperatures (room temperature to 50 °C) are generally sufficient, avoiding decomposition or side reactions.
Catalyst loading : Low catalyst loadings (0.05-0.15 equivalents) are effective in cyclization steps, improving cost-efficiency and reducing waste.
Green chemistry compliance : Avoidance of phosgene and use of borane reagents or CO2 as carbonyl sources align with sustainable synthesis goals.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl group and the acetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the mechanisms of action of various biological processes, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The prop-2-yn-1-yloxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Functional Group Analysis
- Carboxymethylphenyl vs. Halogenated Phenyl Groups :
The carboxymethylphenyl group in the target compound increases hydrophilicity compared to bromo- or chlorophenyl analogs (e.g., 23598-66-5 and 64589-76-0), which may improve aqueous solubility and reduce toxicity . - Propynyloxymethyl vs. Methoxymethyl/Aminocarbonyloxymethyl: The 2-propynyloxymethyl group offers unique reactivity for conjugation (e.g., via Huisgen cycloaddition), unlike methoxymethyl or aminocarbonyloxymethyl groups in analogs, which are metabolically stable but less versatile for synthetic modifications .
Pharmacological Potential
- Antimicrobial Activity :
Chlorophenyl and bromophenyl analogs (e.g., 64589-76-0) show moderate activity against Gram-positive bacteria, suggesting the carboxymethylphenyl group in the target compound could enhance selectivity by improving solubility . - Enzyme Inhibition: Aminocarbonyloxymethyl derivatives (29218-36-8) exhibit inhibitory effects on cytochrome P450 enzymes, implying that the target compound’s carboxymethyl group might interact with similar binding pockets .
Biological Activity
2-Oxazolidinones are a class of compounds recognized for their diverse biological activities, particularly in the field of medicinal chemistry. The specific compound 2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)- has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential clinical implications.
Chemical Structure and Properties
The compound 2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)- features a five-membered heterocyclic ring containing nitrogen and oxygen. This structural framework is crucial as it influences the compound's biological properties. The presence of functional groups such as the carboxymethyl and propynyloxymethyl moieties contributes to its reactivity and interaction with biological targets.
The biological activity of oxazolidinones generally involves the inhibition of protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that observed with established oxazolidinones like Linezolid and Tedizolid .
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. For instance, studies have shown that certain derivatives can demonstrate MIC (Minimum Inhibitory Concentration) values as low as 0.125 μg/mL against resistant strains .
Table 1: Antimicrobial Efficacy of Oxazolidinone Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)- | <0.125 | MRSA, Enterococcus faecalis |
| Linezolid | 1-2 | MRSA, Streptococcus pneumoniae |
| Tedizolid | <0.5 | Various Gram-positive pathogens |
Additional Biological Activities
Beyond antibacterial properties, oxazolidinones have been explored for other biological activities:
- Anti-inflammatory : Some studies suggest that oxazolidinone derivatives may exhibit anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis .
- Antitumor : Research indicates potential anticancer activity, with certain derivatives showing promise in inhibiting tumor cell proliferation .
- Antiviral : Emerging data points to antiviral properties against specific viruses, although more research is needed in this area .
Case Studies
- Antimicrobial Resistance : A study focused on the development of resistance in Staphylococcus aureus highlighted that prolonged exposure to oxazolidinones resulted in slow resistance development compared to traditional antibiotics. This suggests a favorable profile for clinical use against resistant strains .
- In Vivo Efficacy : In murine models, compounds similar to 2-Oxazolidinone demonstrated significant efficacy in reducing bacterial load in catheter-associated infections, outperforming standard treatments like Linezolid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
